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Compound of Interest

Compound Name: N-Boc-allylglycine methyl ester

Cat. No.: B8674711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

applications of N-Boc-allylglycine methyl ester, a key building block in modern peptide

chemistry and drug discovery.

Core Chemical Properties
N-Boc-allylglycine methyl ester is a protected amino acid derivative valued for its versatility

in synthetic chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the

nitrogen atom and the methyl ester at the carboxyl terminus allow for controlled manipulations

in peptide synthesis. The allyl side chain provides a reactive handle for various chemical

transformations, most notably ring-closing metathesis.

Physicochemical Data
A summary of the key physicochemical properties of N-Boc-allylglycine methyl ester is
presented in the table below. While specific experimental values for melting and boiling points

are not widely reported, its physical state at different temperatures is known.
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Property Value Source

Molecular Formula C₁₁H₁₉NO₄ --INVALID-LINK--

Molecular Weight 229.27 g/mol --INVALID-LINK--

Appearance
Colorless oil, converts to a

white solid at -20 °C
--INVALID-LINK--

Melting Point Solidifies at -20 °C --INVALID-LINK--

Boiling Point Data not available

Optical Rotation [α]D +20.2 (c 1.5, CHCl₃) --INVALID-LINK--

Solubility
Based on its use in synthesis and purification, the solubility of N-Boc-allylglycine methyl
ester in various solvents can be inferred as follows:

Solvent Solubility

Dichloromethane (DCM) Soluble

Ethyl acetate Soluble

Hexanes Soluble in mixtures with ethyl acetate

Diethyl ether Soluble in mixtures with hexanes

Water Insoluble (inferred from workup procedures)

Spectroscopic Data
The structural identity of N-Boc-allylglycine methyl ester is confirmed by the following

spectroscopic data.[1][2]
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Technique Data

¹H NMR (500 MHz, CDCl₃) δ (ppm)

5.62–5.71 (m, 1H), 5.10–5.12 (m, 1H), 5.08 (s,

1H), 5.04 (br s, 1H), 4.32–4.38 (m, 1H), 3.70 (s,

3H), 2.41–2.53 (m, 2H), 1.40 (s, 9H)

¹³C NMR (125 MHz, CDCl₃) δ (ppm)
172.62, 155.27, 132.42, 119.12, 79.94, 53.0,

52.29, 36.86, 28.37

IR (film) ν (cm⁻¹)
3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9,

1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6

High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₁H₁₉NO₄ [M+1]⁺: 230.1314;

Found: 230.13867

Experimental Protocols
Synthesis of N-Boc-Allylglycine Methyl Ester via Negishi
Cross-Coupling
A reliable method for the synthesis of N-Boc-allylglycine methyl ester is through a zinc-

mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4] The general workflow

for this synthesis is outlined below.

Step 1: Iodination Step 2: Zinc Insertion Step 3: Negishi Coupling Step 4: Purification

N-Boc-L-serine
methyl ester

tert-Butyl (R)-1-(methoxycarbonyl)
-2-iodoethylcarbamate

I₂, PPh₃, Imidazole
DCM, 0°C to rt Iodide Intermediate Organozinc Reagent

Zn dust, 1,2-dibromoethane,
TMSCl, DMF, 60°C then rt Organozinc Reagent N-Boc-allylglycine

methyl ester

Vinyl bromide, Pd₂(dba)₃,
P(o-tol)₃, THF, -78°C to rt

Crude Product Pure Product

Silica gel column
chromatography
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Synthesis Workflow

Detailed Methodology:
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Iodination of N-Boc-L-serine methyl ester: To a solution of triphenylphosphine and imidazole

in dichloromethane at 0 °C, iodine is added portion-wise. The resulting mixture is then

treated with a solution of N-Boc-L-serine methyl ester in dichloromethane. The reaction is

allowed to warm to room temperature. The crude product is purified by column

chromatography to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[1][2]

Zinc Insertion: Activated zinc dust is prepared by treating zinc dust with 1,2-dibromoethane in

DMF at 60 °C, followed by the addition of chlorotrimethylsilane at room temperature. A

solution of the iodo intermediate in DMF is then added, and the mixture is heated to 35 °C to

facilitate the formation of the organozinc reagent.[1][2][4]

Negishi Cross-Coupling: The freshly prepared organozinc reagent is cooled to -78 °C, and

tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine are added. A

solution of vinyl bromide in THF is then added dropwise. The reaction mixture is allowed to

warm to room temperature and stirred overnight.[1][3][4]

Workup and Purification: The reaction is quenched with water and filtered through celite. The

organic layer is separated, washed, dried, and concentrated. The crude product is purified by

silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure N-
Boc-allylglycine methyl ester as a colorless oil.[3][4]

Deprotection of the Boc Group
The Boc protecting group can be readily removed under acidic conditions to yield the free

amine.

Methodology:

Dry HCl gas is bubbled through a solution of N-Boc-allylglycine methyl ester in dry

dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon

completion, the solvent is removed under reduced pressure to yield (S)-Methyl 2-aminopent-4-

enoate hydrochloride.[2]

Chemical Reactivity and Applications
The chemical utility of N-Boc-allylglycine methyl ester primarily stems from the reactivity of

its allyl group and its role as a protected amino acid in peptide synthesis.
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Role in Peptide Synthesis
N-Boc-allylglycine methyl ester is a valuable building block for the incorporation of the non-

proteinogenic amino acid allylglycine into peptide chains using standard solid-phase peptide

synthesis (SPPS) or solution-phase methods. The Boc group provides temporary protection of

the α-amino group, which can be removed with mild acid (e.g., trifluoroacetic acid), while the

methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[5]

Ring-Closing Metathesis (RCM)
The allyl side chain of allylglycine residues incorporated into peptides serves as a substrate for

ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts

(e.g., Grubbs' catalysts), allows for the formation of cyclic peptides with constrained

conformations.[1] Such "stapled peptides" are of significant interest in drug discovery as they

can exhibit enhanced metabolic stability, cell permeability, and binding affinity to their biological

targets.[1]

Linear Peptide with Allylglycine Residues Cyclic (Stapled) Peptide

...-AA-(Allyl)Gly-AA-AA-(Allyl)Gly-AA-... Grubbs'
Catalyst ...-AA-┌(CH₂)n┐-AA-AA-└(CH₂)m┘-AA-...RCM

Click to download full resolution via product page

Ring-Closing Metathesis Concept

Biological Relevance
While N-Boc-allylglycine methyl ester itself is a synthetic building block, its incorporation into

peptides can lead to compounds with significant biological activity. The resulting constrained

peptides have been explored as mimics of protein secondary structures, such as α-helices, and

have been investigated for a variety of therapeutic applications, including:

Opioid Receptor Antagonists: Macrocyclic peptides containing two allylglycine residues have

been synthesized via RCM and shown to be selective antagonists of the δ and μ opioid

receptors.[1]
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Inhibitors of Protein-Protein Interactions: "Stapled peptides" are designed to stabilize helical

conformations, enabling them to disrupt protein-protein interactions that are often

challenging to target with small molecules.

Antibacterial Agents: Cyclic peptides containing allylglycine have been investigated for their

antibacterial properties.[1][2]

Safety and Handling
Detailed safety information for N-Boc-allylglycine methyl ester is not extensively

documented. As with all laboratory chemicals, it should be handled with appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be

conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and

eyes. For detailed safety protocols, refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
N-Boc-allylglycine methyl ester is a cornerstone molecule for the synthesis of non-natural

peptides with tailored properties. Its straightforward incorporation into peptide sequences and

the subsequent ability to perform ring-closing metathesis on its allyl side chain provide a

powerful tool for medicinal chemists and drug development professionals. The resulting

conformationally constrained peptides hold significant promise for the development of novel

therapeutics targeting a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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